molecular formula C14H24ClNO B1398491 3-((2S,3S)-1-(Dimethylamino)-2-methylpentan-3-yl)phenol hydrochloride CAS No. 175591-10-3

3-((2S,3S)-1-(Dimethylamino)-2-methylpentan-3-yl)phenol hydrochloride

Cat. No. B1398491
M. Wt: 257.8 g/mol
InChI Key: ZELFLGGRLLOERW-GGMFNZDASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of this compound involves the bromination of cinnamic acid (specifically, (E)-3-phenylprop-2-enoic acid ) using bromine generated in situ from pyridinium tribromide . The reaction yields a mixture of (2R, 3S)- and (2S, 3R)-2,3-dibromo-3-phenylpropanoic acid .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Synthesis Techniques: The synthesis of related compounds involves a series of chemical reactions, including Mannich reaction, resolution, and Grignard reaction. These methods offer improved yield and reduced waste of raw materials (Fang Ling, 2011).
  • Chemical Reactivity: Studies discuss the preparation and reactivity of related compounds, demonstrating complex reactions like conversion using formic or acetic acid in methanol, highlighting the molecule's versatility in chemical transformations (A. S. Koch et al., 1990).

Pharmacological Applications

  • Potential Analgesic Properties: Certain derivatives of this compound have shown pronounced analgesic efficiency, highlighting its potential in pain management (M. Wissler et al., 2007).
  • Neurokinin-1 Receptor Antagonism: Some structurally similar compounds are effective as neurokinin-1 receptor antagonists, useful in clinical settings for conditions like emesis and depression (T. Harrison et al., 2001).

Chemical Library Development

  • Diverse Compound Library: The compound can be a starting material in alkylation and ring closure reactions to generate a diverse library of structurally varied compounds (G. Roman, 2013).

Enantioselective Synthesis

  • Chiral Ligands: The compound, as part of a chiral palladium complex, aids in the enantioselective synthesis of unsymmetrical P,N-ligands, crucial in asymmetric synthesis (F. Liu et al., 2009).

Antibacterial and Antioxidant Applications

  • Antibacterial and Antioxidant Studies: Phenolic esters and amides of related compounds show significant antibacterial and antioxidant properties, suggesting potential medicinal applications (S. Shankerrao et al., 2013).

properties

IUPAC Name

3-[(2S,3S)-1-(dimethylamino)-2-methylpentan-3-yl]phenol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO.ClH/c1-5-14(11(2)10-15(3)4)12-7-6-8-13(16)9-12;/h6-9,11,14,16H,5,10H2,1-4H3;1H/t11-,14+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZELFLGGRLLOERW-GGMFNZDASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC(=CC=C1)O)C(C)CN(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C1=CC(=CC=C1)O)[C@H](C)CN(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((2S,3S)-1-(Dimethylamino)-2-methylpentan-3-yl)phenol hydrochloride

Synthesis routes and methods

Procedure details

To stirred solution of 3-(3-dimethylamino-1-ethyl-2-methyl-propyl)-phenol (4 g, 0.02 mol) in dichloromethane (20 ml), isopropyl ether hydrochloride (6 ml) was added at ambient temperature and stirred for 30 minutes. Solvents were distilled off from the reaction mixture. To the residue isopropyl ether (8 ml) was added and stirred for 15 minutes. Solvent was distilled off from the mixture to give 4.3 g of the title compound.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Name
isopropyl ether hydrochloride
Quantity
6 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-((2S,3S)-1-(Dimethylamino)-2-methylpentan-3-yl)phenol hydrochloride
Reactant of Route 2
Reactant of Route 2
3-((2S,3S)-1-(Dimethylamino)-2-methylpentan-3-yl)phenol hydrochloride
Reactant of Route 3
3-((2S,3S)-1-(Dimethylamino)-2-methylpentan-3-yl)phenol hydrochloride
Reactant of Route 4
3-((2S,3S)-1-(Dimethylamino)-2-methylpentan-3-yl)phenol hydrochloride
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
3-((2S,3S)-1-(Dimethylamino)-2-methylpentan-3-yl)phenol hydrochloride
Reactant of Route 6
3-((2S,3S)-1-(Dimethylamino)-2-methylpentan-3-yl)phenol hydrochloride

Citations

For This Compound
1
Citations
I Fejős, Y He, G Völgyi, A Kazsoki, J Sun… - … of Pharmaceutical and …, 2014 - Elsevier
The complete physico-chemical characterization of the single enantiomer analgesic drug R,R-tapentadol was quantitated in terms of protonation macro- and microconstants and octanol…
Number of citations: 18 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.